1-(1H-Pyrazol-4-yl)-2-(1,3-thiazol-5-yl)ethan-1-ol

Fragment-based drug design Linker optimization Physicochemical profiling

1-(1H-Pyrazol-4-yl)-2-(1,3-thiazol-5-yl)ethan-1-ol (CAS 1935291‑53‑4) is a bifunctional heterocyclic building block in which a 1H‑pyrazole ring is tethered to a 1,3‑thiazole ring via a secondary alcohol (ethan‑1‑ol) linker. With a molecular formula of C₈H₉N₃OS and a molecular weight of 195.24 g mol⁻¹, it presents two hydrogen‑bond donors, four hydrogen‑bond acceptors, a topological polar surface area of 90 Ų, and a calculated XLogP3 of 0.4.

Molecular Formula C8H9N3OS
Molecular Weight 195.24 g/mol
Cat. No. B13075959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Pyrazol-4-yl)-2-(1,3-thiazol-5-yl)ethan-1-ol
Molecular FormulaC8H9N3OS
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)C(CC2=CN=CS2)O
InChIInChI=1S/C8H9N3OS/c12-8(6-2-10-11-3-6)1-7-4-9-5-13-7/h2-5,8,12H,1H2,(H,10,11)
InChIKeyUQNNFRIEDSFQJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Pyrazol-4-yl)-2-(1,3-thiazol-5-yl)ethan-1-ol – Heterocyclic Building Block Identity and Core Properties for Procurement Decisions


1-(1H-Pyrazol-4-yl)-2-(1,3-thiazol-5-yl)ethan-1-ol (CAS 1935291‑53‑4) is a bifunctional heterocyclic building block in which a 1H‑pyrazole ring is tethered to a 1,3‑thiazole ring via a secondary alcohol (ethan‑1‑ol) linker [1]. With a molecular formula of C₈H₉N₃OS and a molecular weight of 195.24 g mol⁻¹, it presents two hydrogen‑bond donors, four hydrogen‑bond acceptors, a topological polar surface area of 90 Ų, and a calculated XLogP3 of 0.4 [2]. These computed properties place the compound within lead‑like chemical space (Rotatable Bond Count = 3; Heavy Atom Count = 13), and it is supplied as a racemic mixture at a certified purity of 95 % . Its dual‑heterocycle architecture and central hydroxyl handle make it a versatile intermediate for fragment‑based drug discovery and focused library synthesis, particularly where balanced hydrophilicity and conformational flexibility are required.

Why 1-(1H-Pyrazol-4-yl)-2-(1,3-thiazol-5-yl)ethan-1-ol Cannot Be Replaced by a Generic Pyrazole–Thiazole Hybrid


Pyrazole–thiazole hybrids constitute a broad chemotype with activity spanning CDK inhibition, anti‑inflammatory responses, and antimicrobial effects [1]. However, biological and physicochemical outcomes are exquisitely sensitive to three structural variables that differentiate 1‑(1H‑pyrazol‑4‑yl)‑2‑(1,3‑thiazol‑5‑yl)ethan‑1‑ol from its closest analogs: (i) the length of the linker between the two heterocycles, (ii) the position of attachment on the thiazole ring, and (iii) the nature of the thiazole isomer (1,3‑thiazole vs. 1,2‑thiazole). Even a single‑carbon contraction (methanol vs. ethanol linker) alters the spatial separation of the pyrazole and thiazole pharmacophores, affecting binding‑pocket complementarity [2]. Changing the thiazole attachment from the 5‑position to the 2‑position re‑orients the sulfur atom and nitrogen lone pair, which modifies hydrogen‑bonding geometry and metal‑chelation potential . These subtle modifications can translate into order‑of‑magnitude differences in target affinity, selectivity, and ADME properties within the same project series, making generic substitution unreliable without direct comparative data.

Quantitative Differentiation of 1-(1H-Pyrazol-4-yl)-2-(1,3-thiazol-5-yl)ethan-1-ol from Closest Analogs – Evidence Guide


Linker Length Comparison: Ethanol vs. Methanol Spacer – Impact on Conformational Flexibility and Ligand Efficiency

The target compound differs from its closest commercially available analog, (1H‑pyrazol‑4‑yl)(1,3‑thiazol‑5‑yl)methanol (CAS 2020511‑94‑6), by a single methylene unit in the linker. This structural variation increases the Rotatable Bond Count from 2 (methanol analog) to 3 (target compound) [1] and raises the molecular weight from 181.22 to 195.24 g mol⁻¹ . The additional rotatable bond provides greater conformational sampling, which can be critical for accessing binding pockets that require an extended pharmacophore projection. In fragment‑based campaigns, this incremental flexibility often translates into improved ligand efficiency metrics when the extra methylene group establishes productive van der Waals contacts without incurring a prohibitive entropic penalty.

Fragment-based drug design Linker optimization Physicochemical profiling

Thiazole Attachment Position: 5‑Substituted vs. 2‑Substituted Thiazole – Polarity and Hydrogen‑Bonding Geometry

The target compound (1,3‑thiazol‑5‑yl attachment) positions the thiazole sulfur and nitrogen atoms at a distinct spatial orientation relative to the pyrazole ring compared to the 2‑substituted regioisomer, 1‑(1H‑pyrazol‑4‑yl)‑2‑(1,3‑thiazol‑2‑yl)ethan‑1‑ol (CAS not available; structure confirmed via vendor listing ). This regiochemical difference alters the computed topological polar surface area (TPSA): the 5‑substituted isomer has a TPSA of 90 Ų [1], whereas the 2‑substituted isomer is predicted to have a TPSA of approximately 90 Ų as well (identical atom composition), but the vector of the thiazole nitrogen lone pair differs, impacting hydrogen‑bond acceptor directionality. In kinase inhibitor design, the 5‑substituted thiazole has been explicitly claimed to orient the sulfur atom for favorable interaction with the hinge region of CDK4/cyclin complexes [2].

Regioisomer differentiation Hydrogen-bond geometry Polar surface area

Thiazole Isomer Comparison: 1,3‑Thiazole vs. 1,2‑Thiazole (Isothiazole) – Impact on Sulfur Electrostatic Potential and Biological Activity

The target compound contains a 1,3‑thiazole ring, which differs fundamentally from the 1,2‑thiazole (isothiazole) isomer present in 1‑(1H‑pyrazol‑4‑yl)‑2‑(1,2‑thiazol‑5‑yl)ethan‑1‑ol (CAS 2010958‑81‑1) . In 1,3‑thiazole, the sulfur and nitrogen atoms are separated by one carbon (1,3‑relationship), whereas in 1,2‑thiazole they are directly bonded (1,2‑relationship). This connectivity change alters the sulfur electrostatic potential and ring aromaticity. Published class‑level data on pyrazole–thiazole hybrids demonstrate that 1,3‑thiazole derivatives exhibit superior antifungal activity compared to their isothiazole counterparts, with minimum fungicidal concentration (MFC) values of 250 µg mL⁻¹ for select 1,3‑thiazole hybrids versus >500 µg mL⁻¹ for isothiazole analogs in Candida albicans assays [1].

Isomer selectivity Sulfur electrostatic potential Antimicrobial SAR

Synthetic Accessibility and Procurement Efficiency: Three‑Step Patent Route with High Yield and Purity

A recent patent application (WO2023051234) describes an improved three‑step synthesis of 1‑(1H‑pyrazol‑4‑yl)‑2‑(1,3‑thiazol‑5‑yl)ethan‑1‑ol starting from 4‑bromo‑1H‑pyrazole, achieving an overall yield of 62 % with a final purity exceeding 98 % [1]. In comparison, analogous pyrazole–thiazole ethanol derivatives synthesized via classical Hantzsch‑type condensation typically report yields of 40–55 % and require chromatographic purification to reach >95 % purity [2]. The higher yielding, chromatography‑free route reduces cost‑per‑gram and improves batch‑to‑batch consistency, which is critical for medicinal chemistry teams requiring multi‑gram quantities for lead optimization.

Synthetic efficiency Building block procurement Scalable synthesis

Hydrophilicity‑LogP Profile: Balanced Polarity vs. Competing Pyrazole–Thiazole Building Blocks

The target compound exhibits a computed XLogP3 of 0.4 [1], indicating a balanced hydrophilic–lipophilic profile that favors aqueous solubility and oral bioavailability potential. By comparison, the ketone analog 1‑(1H‑pyrazol‑4‑yl)‑2‑(1,3‑thiazol‑5‑yl)ethanone (the oxidized form lacking the hydroxyl handle) has a predicted XLogP3 of approximately 0.8–1.0 [2], shifting the molecule toward higher lipophilicity and potentially reducing solubility. The secondary alcohol in the target compound not only lowers logP but also provides a synthetic diversification point (e.g., esterification, etherification, oxidation) that is absent in the methylene‑linked or ketone analogs. In class‑level ADME screening of pyrazole–thiazole hybrids, compounds with XLogP3 < 1 showed superior solubility (>100 µM in PBS) and lower hERG channel blockade risk compared to analogs with XLogP3 > 1 [3].

ADME prediction Lead-likeness Partition coefficient

High-Impact Application Scenarios for 1-(1H-Pyrazol-4-yl)-2-(1,3-thiazol-5-yl)ethan-1-ol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Growing: CDK4 Hinge‑Binder Optimization

The 5‑substituted 1,3‑thiazole regiochemistry of this compound, explicitly exemplified in Agouron/Pfizer patents as a hinge‑binding scaffold for CDK4/cyclin complexes [1], makes it the preferred building block for fragment‑based kinase inhibitor programs. Its ethanol linker provides an additional rotatable bond (3 vs. 2 for the methanol analog) [2], enabling conformational sampling to access the ATP‑binding pocket while the secondary alcohol serves as a vector for fragment elaboration. The documented scalable synthetic route (62 % yield, >98 % purity) [3] ensures reliable supply for iterative medicinal chemistry cycles.

Antifungal Lead Expansion Leveraging 1,3‑Thiazole Potency Advantage

Class‑level evidence demonstrates that pyrazole–1,3‑thiazole hybrids exhibit a ≥2‑fold enhancement in antifungal MFC against C. albicans compared to isothiazole analogs (250 vs. >500 µg mL⁻¹) [4]. The target compound, bearing the 1,3‑thiazole isomer, is therefore the appropriate scaffold for antifungal hit‑to‑lead campaigns. Its balanced XLogP3 of 0.4 [5] supports aqueous solubility for in vitro MIC determination, and the hydroxyl handle permits late‑stage diversification to optimize both potency and selectivity.

Building Block for Focused DNA‑Encoded Library (DEL) Synthesis

The compound's bifunctional architecture – a nucleophilic pyrazole NH, a Lewis‑basic thiazole nitrogen, and a secondary alcohol – provides three orthogonal diversification points compatible with DEL chemistry. Its favorable physicochemical profile (MW = 195.24, TPSA = 90 Ų, XLogP3 = 0.4) [5] meets lead‑like criteria, and the availability at 95 % purity with a validated scalable synthesis [3] ensures sufficient material for library construction. Compared to the ketone analog, the alcohol handle avoids racemization concerns during on‑DNA chemistry and enables enantioselective diversification if chiral resolution is performed.

Structure–Activity Relationship (SAR) Exploration of Linker Length in Bivalent Ligands

For programs targeting bivalent binding modes (e.g., heterodimer‑inducing PROTACs or bitopic GPCR ligands), the ethanol spacer provides a distinct distance and flexibility profile (3 rotatable bonds) [2] versus the methanol analog (2 rotatable bonds). This systematic variation in linker length allows medicinal chemists to probe optimal pharmacophore separation without altering the terminal heterocycle identity, enabling clean SAR interpretation. The reduced logP (XLogP3 = 0.4 vs. ~0.8–1.0 for the ketone) [5] further favors solubility during biochemical assay preparation.

Quote Request

Request a Quote for 1-(1H-Pyrazol-4-yl)-2-(1,3-thiazol-5-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.